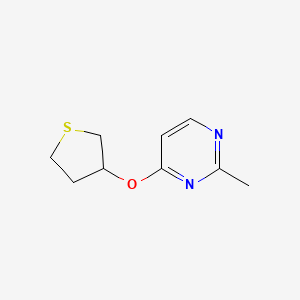

2-Methyl-4-(thiolan-3-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-4-(thiolan-3-yloxy)pyrimidine” is a chemical compound that falls under the category of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves a reaction of ketones with nitriles under basic conditions . The reaction shows broad substrate scope and tolerates many important functional groups .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, can be analyzed using various spectroscopic techniques . These techniques include mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Computational tools can also be used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis

Pyrimidine derivatives exhibit various chemical reactions. For instance, they have been found to exhibit anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Aplicaciones Científicas De Investigación

Conformational Studies in tRNA

- Posttranscriptional Modifications in tRNA : Kawai et al. (1992) discussed how 2'-O-methylation of pyrimidine nucleotide residues in tRNAs impacts their conformation. This study highlighted the role of 2-thiolation of pyrimidine residues in certain tRNA species, suggesting a significant role in the structural integrity of RNA molecules (Kawai et al., 1992).

Antiviral Properties

- Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) : Munier-Lehmann et al. (2015) identified a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties. The study revealed these compounds act by inhibiting the DHODH enzyme, crucial in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Nonlinear Optical (NLO) Properties

- Exploration of Thiopyrimidine Derivatives : Hussain et al. (2020) conducted a comprehensive study on the NLO properties of various thiopyrimidine derivatives. The research highlighted their considerable NLO character, suggesting potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).

Antimicrobial Activity

- Pyrazolo[3,4-d]pyrimidine Derivatives as Antimicrobials : El-sayed et al. (2017) synthesized and tested various pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial activities. Their findings showed that certain compounds exhibited strong activity against various bacterial and fungal strains (El-sayed et al., 2017).

Gene Expression Control

- 2′,4′-BNA Modification in Triplex DNA : Torigoe et al. (2001) researched the effects of 2′,4′-BNA modification on pyrimidine motif triplex DNA. They found that this modification significantly increases the binding constant of the triplex formation at physiological pH, implying its potential in controlling gene expression in vivo (Torigoe et al., 2001).

Fluorescent Probes in Biochemistry

- Fluorescent Probes for Biothiol and Thiophenol : Xie et al. (2017) developed original fluorescent probes for biothiol and thiophenol using diversified pyrimidine moieties. These probes were shown to be effective in both chemical and biological contexts, including in living cells and animals (Xie et al., 2017).

Nucleoside Analogs in Oligonucleotides

- Synthesis and Properties of Oligonucleotides : Connolly and Newman (1989) provided methods for synthesizing derivatives of thiothymidine suitable for incorporation into oligonucleotides. Their research contributes to understanding the chemical properties and applications of these nucleoside analogs in genetic research (Connolly & Newman, 1989).

Hepatitis C Virus Inhibition

- Potent Inhibitor of Hepatitis C Virus Replication : Clark et al. (2005) designed a pyrimidine nucleoside, beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine, as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase. This compound showed potent and selective inhibition of HCV replication (Clark et al., 2005).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives, such as 2-Methyl-4-(thiolan-3-yloxy)pyrimidine, are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .

Mode of Action

The mode of action of a pyrimidine derivative would depend on its specific structure and the target it interacts with. Generally, these compounds can bind to their targets, altering their function and leading to downstream effects .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways. For example, some pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Result of Action

The molecular and cellular effects of a compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Some pyrimidine derivatives have been found to have anti-inflammatory effects .

Direcciones Futuras

The future directions for “2-Methyl-4-(thiolan-3-yloxy)pyrimidine” and similar compounds involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-methyl-4-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-10-4-2-9(11-7)12-8-3-5-13-6-8/h2,4,8H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJVVTZXEDYCOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone](/img/structure/B2978352.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine](/img/structure/B2978363.png)

![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)